molecular formula C33H31O4P B12947766 1,10-bis(2-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

1,10-bis(2-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No.: B12947766
M. Wt: 522.6 g/mol
InChI Key: YWWZRILPJISETO-UHFFFAOYSA-N
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Description

1,10-bis(2-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and a dioxaphosphocine moiety. It is known for its stability and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-bis(2-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multiple steps, including the formation of the indeno and dioxaphosphocine ringsCommon reagents used in these reactions include phosphorus trichloride, ethylphenyl derivatives, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,10-bis(2-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxides, while substitution reactions can produce a wide range of substituted derivatives with varying functional groups .

Scientific Research Applications

1,10-bis(2-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,10-bis(2-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The dioxaphosphocine moiety plays a crucial role in these interactions, contributing to the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 1,10-bis(3,5-di-tert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydrodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide
  • 12-hydroxy-1,10-bis(2,4,6-triisopropyphenyl)-4,5,6,7-tetrahydrodiindeno[7,1-de:1′,7′-fg][1,3,2]dioxaphosphocine 12-oxide

Uniqueness

1,10-bis(2-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is unique due to its specific ethylphenyl substituents, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and overall performance in various applications, making it a valuable subject of study in comparison to other similar compounds .

Properties

Molecular Formula

C33H31O4P

Molecular Weight

522.6 g/mol

IUPAC Name

1,10-bis(2-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

InChI

InChI=1S/C33H31O4P/c1-3-21-9-5-7-11-25(21)27-15-13-23-17-19-33-20-18-24-14-16-28(26-12-8-6-10-22(26)4-2)32(30(24)33)37-38(34,35)36-31(27)29(23)33/h5-16H,3-4,17-20H2,1-2H3,(H,34,35)

InChI Key

YWWZRILPJISETO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=CC=CC=C7CC)OP(=O)(O3)O)C=C2

Origin of Product

United States

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